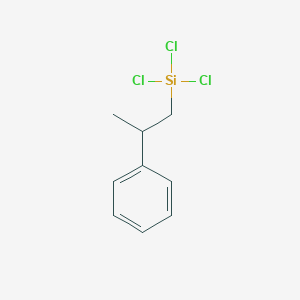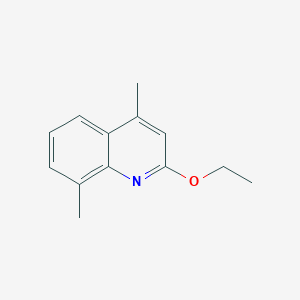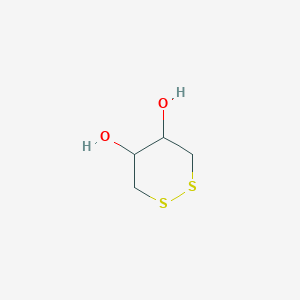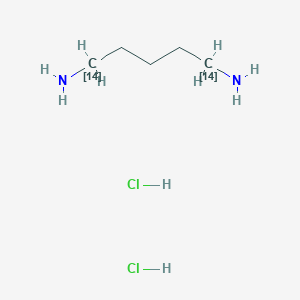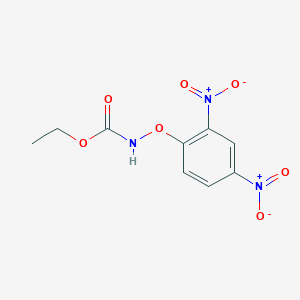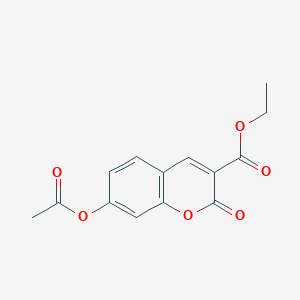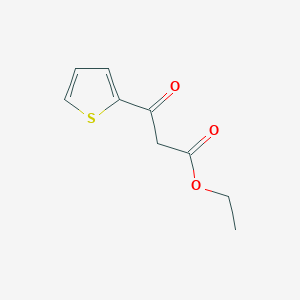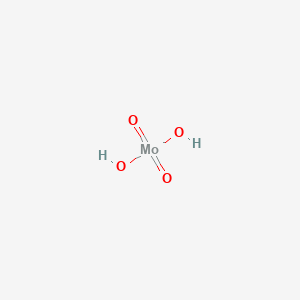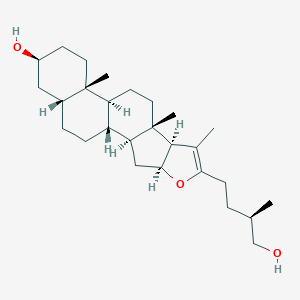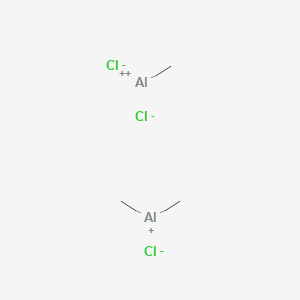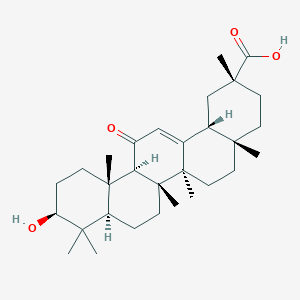
(3beta,20alpha)-3-Hydroxy-11-oxoolean-12-en-29-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3beta,20alpha)-3-Hydroxy-11-oxoolean-12-en-29-oic acid, also known as ursolic acid, is a pentacyclic triterpenoid compound found in various plants, including apples, rosemary, and holy basil. It has been widely studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
Scientific Research Applications
Biological and Pharmacological Activities
- Antiproliferative and Cytotoxic Effects: A variety of triterpenoids, including compounds structurally similar to (3beta,20alpha)-3-Hydroxy-11-oxoolean-12-en-29-oic acid, have been shown to exhibit significant antiproliferative and cytotoxic activities against various cancer cell lines. For instance, triterpenoids from the resin of Styrax tonkinensis, such as 3beta,6beta-dihydroxy-11-oxo-olean-12-en-28-oic acid, have demonstrated inhibitory effects on human leukemia HL-60 cells, inducing apoptosis and growth inhibition (Wang et al., 2006).
Anti-Inflammatory Properties
- Inhibition of Inflammatory Responses: Triterpenes from various natural sources, similar in structure to the compound , have been explored for their anti-inflammatory properties. One study found that certain triterpenes isolated from Nerium oleander showed notable anti-inflammatory activity by inhibiting the induction of intercellular adhesion molecule-1 (ICAM-1), a molecule involved in inflammation (Fu et al., 2005).
Antimicrobial Effects
- Activity Against Pathogenic Microorganisms: The antimicrobial potential of triterpenoids that share structural similarities with (3beta,20alpha)-3-Hydroxy-11-oxoolean-12-en-29-oic acid has been noted in scientific studies. For example, triterpenoids from Lippia turbinata demonstrated significant antitubercular activity, suggesting a potential role for similar compounds in combating bacterial infections, particularly Mycobacterium tuberculosis (Wächter et al., 2001).
Structural and Molecular Studies
- Crystal Structure Analysis: The structural characteristics of triterpenoids like 3beta,6beta-dihydroxyolean-12-en-27-oic acid have been determined through crystallographic studies. These investigations provide insight into the molecular conformation and potential interaction sites of such compounds, which can be pivotal for understanding their biological activities (Sun & Pan, 2004).
Biotransformation Studies
- Microbial Metabolism and Derivatives: Research on the biotransformation of triterpenoids through microbial action has highlighted the potential for generating novel derivatives with enhanced or altered pharmacological properties. One study focused on the transformation of betulinic and betulonic acids by fungi, leading to the creation of new compounds with varying functional groups (Bastos et al., 2007).
properties
CAS RN |
10379-72-3 |
|---|---|
Product Name |
(3beta,20alpha)-3-Hydroxy-11-oxoolean-12-en-29-oic acid |
Molecular Formula |
C30H46O4 |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(2R,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19-,21-,22-,23+,26+,27+,28-,29+,30+/m0/s1 |
InChI Key |
MPDGHEJMBKOTSU-IDZWEYSVSA-N |
Isomeric SMILES |
C[C@]12CC[C@@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
melting_point |
298-303°C |
Other CAS RN |
10379-72-3 |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



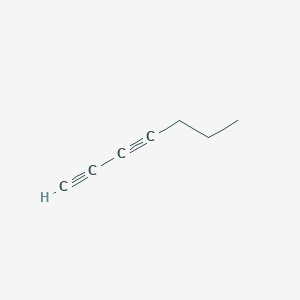
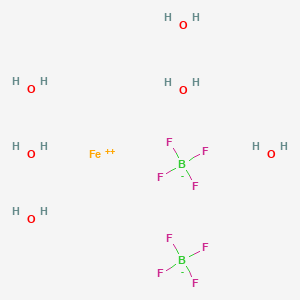

![(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol](/img/structure/B89233.png)
